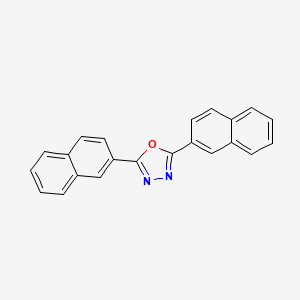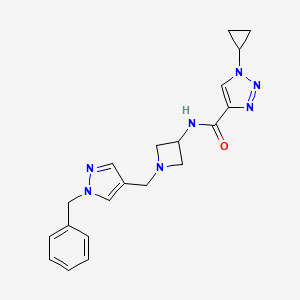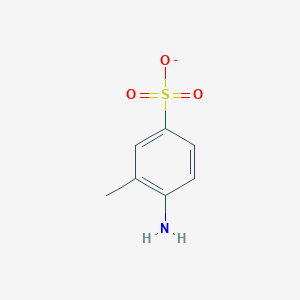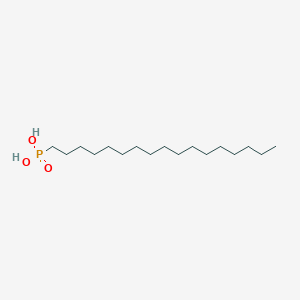
Heptadecylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecylphosphonic acid is an organic compound belonging to the class of alkyl phosphonic acids. It is characterized by a long heptadecyl chain attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface modification and nanotechnology applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadecylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with phosphorus trichloride (PCl₃) followed by hydrolysis. The reaction typically proceeds as follows:
Reaction with Phosphorus Trichloride: Heptadecyl alcohol reacts with phosphorus trichloride to form heptadecylphosphonic dichloride.
Hydrolysis: The heptadecylphosphonic dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group to phosphine oxides.
Substitution: The heptadecyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted heptadecylphosphonic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Heptadecylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used in the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, which are essential in nanotechnology and surface chemistry.
Biology: The compound is employed in the modification of biomaterials to enhance biocompatibility and functionality.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the development of corrosion inhibitors, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of heptadecylphosphonic acid primarily involves its ability to form strong bonds with metal oxide surfaces through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers (SAMs), which modify the surface properties of the substrate. The long heptadecyl chain provides hydrophobicity and stability to the SAMs, making them suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecylphosphonic acid: Similar in structure but with a shorter hexadecyl chain.
Octadecylphosphonic acid: Similar in structure but with a longer octadecyl chain.
Dodecylphosphonic acid: Similar in structure but with a shorter dodecyl chain.
Uniqueness
Heptadecylphosphonic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly effective in forming stable SAMs with desirable surface properties for various applications.
Propriétés
Numéro CAS |
5137-75-7 |
|---|---|
Formule moléculaire |
C17H37O3P |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
heptadecylphosphonic acid |
InChI |
InChI=1S/C17H37O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h2-17H2,1H3,(H2,18,19,20) |
Clé InChI |
VCOCWGTYSUNGHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
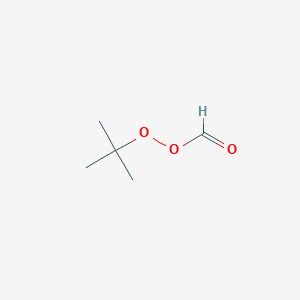


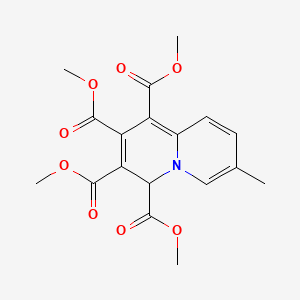
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
